molecular formula C46H69N7O15 B1683496 YM-254890

YM-254890

Cat. No.: B1683496
M. Wt: 960.1 g/mol
InChI Key: QVYLWCAYZGFGNF-WBWCVGBTSA-N
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Description

YM-254890 is a cyclic depsipeptide isolated from the culture broth of Chromobacterium species It is a potent and selective inhibitor of Gαq/11 proteins, which are involved in various intracellular signaling pathways

Preparation Methods

YM-254890 is typically isolated from the culture broth of Chromobacterium species. The isolation process involves several steps, including fermentation, extraction, and purification. The compound is extracted using organic solvents and purified through chromatographic techniques.

Chemical Reactions Analysis

Binding Mechanism

Research indicates that YM-254890 binds to a specific site on the Gαq protein, stabilizing it in an inactive GDP-bound form. The binding occurs at the hydrophobic cleft between interdomain linkers, which restricts the flexibility necessary for nucleotide exchange—a critical step for G protein activation .

Allosteric Modulation

Recent studies suggest that this compound may function as an "allosteric glue," stabilizing the interaction between Gα and Gβγ subunits, enhancing the specificity of its inhibitory action . This allosteric mechanism allows for more precise modulation of signaling pathways without broadly affecting other G protein families.

  • Biological Activity and Selectivity

While initially thought to be a selective inhibitor for Gq proteins, further investigations have revealed that this compound also exhibits activity against Gs proteins and shows biased inhibition on Gi/o signaling pathways without affecting non-GPCR-mediated signaling . This broad-spectrum activity makes it a valuable tool for studying GPCR signaling dynamics.

Potency

This compound demonstrates high potency with an IC50 value around 30 nM for inhibiting Gαq-coupled GPCR signaling . Its ability to inhibit calcium mobilization induced by various receptors highlights its potential utility in pharmacological research.

  • Research Findings and Applications

Research utilizing this compound has expanded our understanding of GPCR signaling and its implications in disease models:

  • Cancer Research : Studies indicate that this compound can inhibit uveal melanoma by specifically targeting active Gq/11 proteins, showcasing its therapeutic potential in oncology .

  • Pharmacological Tools : As a pharmacological tool, this compound has been employed in various assays to dissect the roles of Gq/11 signaling pathways in cellular responses .

This compound represents a significant advancement in the pharmacological modulation of G protein signaling. Its unique mechanism of action, coupled with its broad-spectrum inhibitory effects, positions it as a critical compound for both basic research and potential clinical applications. Continued exploration of its chemical properties and biological effects will facilitate the development of more selective inhibitors targeting specific G protein pathways.

  • Future Directions

Future research should focus on:

  • Developing more potent analogs with enhanced selectivity for specific G protein subtypes.

  • Investigating the long-term effects of this compound in various disease models to better understand its therapeutic potential.

  • Exploring combinatorial therapies that utilize this compound alongside other treatment modalities to enhance efficacy against complex diseases.

The ongoing study of this compound will likely yield important insights into GPCR biology and therapeutic strategies for related disorders.

Scientific Research Applications

YM-254890 is a complex cyclic depsipeptide that functions as an inhibitor of G proteins . Originally isolated from Chromobacterium sp., it has been used as a pharmacological tool to study Gq-mediated signaling . However, research has revealed that this compound is not a selective inhibitor for Gq protein, but rather a broad-spectrum inhibitor for Gq and Gs proteins, with biased inhibition on Gi/o signaling, without affecting non-GPCR-mediated cellular signaling .

G Protein Signaling Research

  • Mechanism of Action this compound inhibits Gαq-coupled GPCR signaling by blocking GTP exchange from GDP, thus preventing Gαq/11 activation . It directly binds to Gαq and inhibits the GDP/GTP exchange .
  • Selectivity Studies this compound has been instrumental in studies aimed at understanding its functional selectivity towards various G proteins. It has been shown to abolish UTP-activated P2Y2 receptor-mediated Ca2+ signaling and ERK1/2 phosphorylation, indicating its potent inhibition on the Gq protein .
  • cAMP Levels Research indicates that this compound does not affect cAMP levels that are decreased by activation of the Gi-coupled P2Y12 receptor .
  • CXCR4 Receptor Studies using the Gi/o-coupled chemokine receptor CXCR4 showed that this compound does not affect the inhibitory effect on cAMP production, suggesting it is not a Gαi protein inhibitor .

Cancer Research

  • Uveal Melanoma this compound can arrest uveal melanoma by specifically inhibiting constitutively active Gq/11 without impacting other G protein families . It promotes a subcellular redistribution of αqQ209L from the plasma membrane to the cytoplasm .
  • Drug Discovery this compound and FR900359 provide starting points for new approaches in cancer drug discovery .

Tool Compound

  • Basic and Translational Science this compound has been used as a tool compound in basic research and translational science .
  • Gαq/11 Signaling It has substantially contributed to an improved understanding of Gαq/11 signaling on a molecular and cellular level .

Limitations

  • Availability this compound had been available in very restricted amounts, and the supply of the compound has ended, creating an urgent need to generate it as a valuable tool for studying Gq-mediated signaling .
  • Specificity It acts as a broad-spectrum inhibitor for Gq and Gs with a unique biased inhibition on the Gi/o proteins, without affecting non-GPCR-mediated cellular signaling .

Additional Applications

  • Refractive Index Sensing this compound is used in multifunctional optofluidic sensors to monitor changes in the refractive index and pressure of biofluid simultaneously and can detect free-solution molecular interaction in situ .
  • Chloride Extrusion Activity It is used in assessing chloride extrusion activity of the K-Cl cotransporter KCC2 in neuronal cells .

Mechanism of Action

YM-254890 exerts its effects by specifically inhibiting the GDP/GTP exchange reaction of the Gαq protein. It binds to the hydrophobic cleft between the GTPase and helical domains of Gαq, stabilizing the inactive GDP-bound form and preventing the release of GDP. This inhibition disrupts the signaling pathways mediated by Gαq/11 proteins, leading to reduced cellular responses to external stimuli .

Comparison with Similar Compounds

YM-254890 is often compared with FR900359, another cyclic depsipeptide with similar inhibitory effects on Gαq/11 proteins. Both compounds are highly potent and selective inhibitors, but FR900359 is considered to be more potent. Other similar compounds include YM-385780 and YM-385781, which are analogues of this compound with slight modifications in their chemical structure. These analogues provide insights into the structure-activity relationships of this class of compounds and help in the development of more effective inhibitors .

Conclusion

This compound is a valuable compound in scientific research due to its potent and selective inhibition of Gαq/11 proteins. Its applications span across chemistry, biology, medicine, and industry, making it a versatile tool for studying GPCR signaling pathways and developing new therapeutic agents. The compound’s unique mechanism of action and its comparison with similar compounds highlight its significance in the field of molecular pharmacology.

Biological Activity

YM-254890 is a cyclic depsipeptide that acts as a selective inhibitor of the Gαq/11 subfamily of G proteins, which are crucial mediators in various physiological processes. It was initially derived from the culture broth of Chromobacterium sp. QS3666 and has been extensively studied for its biological activities, particularly in the context of platelet function and thrombus formation.

This compound exerts its biological effects by inhibiting Gαq/11-mediated signaling pathways. This inhibition occurs at the level of GDP-GTP exchange during G protein activation, thereby blocking downstream signaling events triggered by G protein-coupled receptors (GPCRs). The compound has shown potent inhibitory effects on various cellular responses, including calcium signaling and platelet aggregation.

Key Biological Activities

  • Inhibition of Platelet Aggregation :
    • This compound significantly inhibits ADP-induced platelet aggregation, with an IC50 value of approximately 2 µM. It also affects other agonists such as thrombin receptor agonist peptide (TRAP) and arachidonic acid, demonstrating a broad spectrum of action against platelet activation .
  • Calcium Signaling :
    • The compound inhibits ATP/UTP-induced calcium increases in human coronary artery endothelial (HCAE) cells expressing P2Y2 receptors (IC50 = 50 nM) and carbachol-induced in CHO cells expressing M1 receptors (IC50 = 95 nM) .
  • Thrombus Formation :
    • In vivo studies using cynomolgus monkeys revealed that this compound effectively reduced thrombus formation under high-shear stress conditions without affecting systemic blood pressure or prolonging bleeding time .

Study on Platelet Function

A study evaluated the effects of this compound on platelet functions under high-shear stress conditions. The results indicated that the compound inhibited:

  • Intracellular Ca²⁺ Elevation : this compound concentration-dependently inhibited ADP-induced Ca²⁺ elevation with an IC50 of 0.92 µM.
  • P-selectin Expression : Strong inhibition was observed with IC50 values of 0.51 µM for ADP and 0.16 µM for TRAP.
  • Shape Change and Aggregation : The compound completely inhibited shape change induced by ADP but had no effect on collagen-induced shape changes .

Antithrombotic Effects

In a model assessing cyclic flow reductions in the femoral artery, intravenous bolus injection of this compound showed a dose-dependent inhibition of recurrent thrombosis, highlighting its potential as an antithrombotic agent .

Structure-Activity Relationship Studies

Recent research focused on the structure-activity relationships (SAR) of this compound analogues to enhance potency and selectivity. Seven new analogues were synthesized, with one (YM-19) identified as the most potent Gαq/11 inhibitor among them . This study provides insights into optimizing this compound's pharmacological profile for future therapeutic applications.

Biological Activity Summary

ActivityIC50 ValueReference
ADP-induced Ca²⁺ elevation0.92 µM
P-selectin expression (ADP)0.51 µM
P-selectin expression (TRAP)0.16 µM
ATP/UTP-induced Ca²⁺ increase50 nM
Carbachol-induced IP1 production95 nM
Platelet aggregation inhibition<1 µM

Comparative Efficacy of Analogues

AnaloguePotency Against Gαq/11Reference
This compoundHigh
YM-19Most potent
Other AnaloguesVariable

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which YM-254890 inhibits Gαq/11 proteins?

this compound binds to a hydrophobic cavity between the GTPase and helical domains of Gαq/11, stabilizing the GDP-bound inactive state and preventing GDP/GTP exchange. This inhibits downstream signaling by locking Gαq/11 in its inactive conformation . Methodological Insight: Use X-ray crystallography (e.g., PDB structures) or mutagenesis to validate binding interfaces. For functional assays, measure GTPγS binding in the presence of this compound to confirm inhibition of nucleotide exchange .

Q. How can researchers validate the specificity of this compound for Gαq/11 in cellular models?

Design experiments using cells expressing Gαq/11-coupled receptors (e.g., P2Y1 or M1 muscarinic receptors) versus Gαi/s-coupled receptors (e.g., P2Y12 or β2-adrenergic receptors). Measure downstream signals like Ca²⁺ mobilization (Gq) or cAMP levels (Gs/Gi). This compound selectively blocks Gq-mediated Ca²⁺ flux but not Gi-mediated cAMP inhibition at low concentrations (IC₅₀ ~31 nM for Gq) .

Q. What in vitro assays are recommended to study this compound's effects on platelet aggregation?

Use ADP-induced platelet aggregation assays with human or rat platelet-rich plasma. This compound inhibits ADP-P2Y1 signaling (Gq-coupled) but not P2Y12 (Gi-coupled). Monitor aggregation via turbidimetry and confirm specificity using Gαq/11-knockout models or competitive inhibitors .

Q. How does this compound compare to FR900359 in potency and selectivity?

Both are macrocyclic depsipeptides with similar Gαq/11 inhibition (low nM IC₅₀). However, FR900359 may exhibit longer-lasting effects due to higher stability. Use side-by-side dose-response assays in Gq/11-dependent pathways (e.g., IP1 accumulation or ERK phosphorylation) to compare efficacy .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings about this compound's selectivity for Gαq versus Gαs?

While initially reported as Gαq-specific, this compound was later shown to inhibit Gαs-mediated cAMP elevation in human coronary artery endothelial cells (HCAECs) at 30 nM. To address this, perform parallel assays in cells with defined G protein coupling (e.g., HEK293 transfected with Gs-coupled receptors) and include controls for off-target effects (e.g., forskolin-induced cAMP). Context-dependent signaling bias or cell-type-specific G protein expression may explain discrepancies .

Q. What structural insights guide the design of this compound analogs with improved selectivity?

The X-ray structure of this compound bound to Gαq reveals critical interactions with Arg60 and hydrophobic residues in the interdomain cleft. Mutagenesis studies (e.g., R60K in Gαq) reduce inhibitor sensitivity. Use computational docking and SAR studies to modify the macrocycle’s phenyl group or depsipeptide backbone, as seen in analogs like YM-13 and YM-18, which retain Gq inhibition but lack cross-reactivity .

Q. How can researchers investigate this compound's efficacy against oncogenic Gαq/11 mutants (e.g., R183C vs. Q209L)?

Express constitutively active mutants (R183C, Q209L) in HEK293 cells and assess inhibition of serum response factor (SRF)-mediated transcription. This compound fully inhibits R183C (reduced GTP hydrolysis) but not Q209L (GTPase-deficient). Use luciferase reporters and GTPase activity assays to dissect mutant-specific mechanisms .

Q. What methodological approaches are recommended to study this compound's "biased inhibition" of Gi/o signaling?

In HCAECs, this compound blocks Gi/o-coupled CXCR4-mediated ERK1/2 activation but not cAMP inhibition. Use phospho-ERK Western blotting and cAMP ELISA alongside pertussis toxin (PTX) controls. This biased effect may arise from differential stabilization of Gαβγ conformations; employ BRET or FRET probes to monitor real-time G protein dynamics .

Q. How does limited synthetic availability of YM-254490 impact reproducibility in preclinical studies?

Prior reliance on natural sources led to batch variability and scarcity. Use synthetic this compound (validated via total synthesis protocols) for consistency. Share protocols for in-house synthesis, including solid-phase peptide synthesis and cyclization steps, as described in recent SAR studies .

Q. What in vivo models are suitable for studying this compound's therapeutic potential in cancer or thrombosis?

For thrombosis, use rat arterial injury models to assess antithrombotic efficacy. In cancer, employ xenografts expressing Gαq-mutant melanomas (e.g., uveal melanoma) to evaluate tumor growth inhibition. Monitor toxicity via platelet counts and hemodynamic parameters, as Gq inhibition may lower blood pressure .

Properties

IUPAC Name

[(1R)-1-[(3S,6S,9S,12S,18R,21S,22R)-21-acetamido-18-benzyl-3-[(1R)-1-methoxyethyl]-4,9,10,12,16,22-hexamethyl-15-methylidene-2,5,8,11,14,17,20-heptaoxo-1,19-dioxa-4,7,10,13,16-pentazacyclodocos-6-yl]-2-methylpropyl] (2S,3R)-2-acetamido-3-hydroxy-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H69N7O15/c1-22(2)37(56)34(49-30(11)55)45(63)68-38(23(3)4)35-43(61)53(14)36(28(9)65-15)46(64)66-27(8)33(48-29(10)54)44(62)67-32(21-31-19-17-16-18-20-31)42(60)52(13)25(6)39(57)47-24(5)41(59)51(12)26(7)40(58)50-35/h16-20,22-24,26-28,32-38,56H,6,21H2,1-5,7-15H3,(H,47,57)(H,48,54)(H,49,55)(H,50,58)/t24-,26-,27+,28+,32+,33-,34-,35-,36-,37+,38+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYLWCAYZGFGNF-WBWCVGBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)OC(C(=O)N(C(=C)C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)OC)C)C(C(C)C)OC(=O)C(C(C(C)C)O)NC(=O)C)C)C)C)C)CC2=CC=CC=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](C(=O)O[C@@H](C(=O)N(C(=C)C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O1)[C@@H](C)OC)C)[C@@H](C(C)C)OC(=O)[C@H]([C@@H](C(C)C)O)NC(=O)C)C)C)C)C)CC2=CC=CC=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H69N7O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

960.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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